2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
Compounds like “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” often target specific enzymes or receptors in the body. The pyrazole group in the compound is a common feature in many biologically active molecules and is known to interact with various targets .
Mode of Action
The interaction of “this compound” with its targets would typically involve the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation or activity of the target, which can affect downstream cellular processes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many drugs that contain a pyrazole group are involved in pathways related to inflammation, pain, and various diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiology. Generally, compounds with a pyrazole group have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. This could range from the inhibition of a particular enzyme to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could potentially degrade the compound or reduce its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method is the multicomponent reaction, which allows for the efficient formation of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl
- Hydrazine-coupled pyrazoles
- 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific structural features and reactivity. Its pyrazole ring and butanoic acid moiety confer distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMKGAITREJPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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